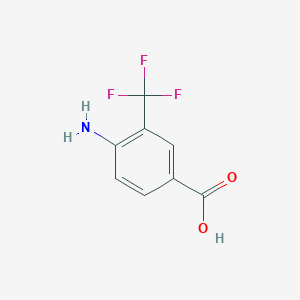

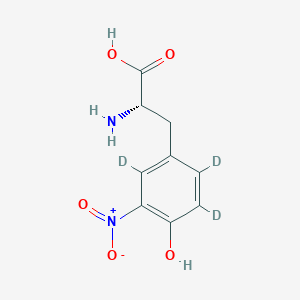

(R)-1,2,3,4-四氢-5-甲氧基-N-丙基-2-萘胺盐酸盐

描述

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and characterization are crucial for exploring its applications in various fields of chemical research.

Synthesis Analysis

The synthesis of related naphthalenamine compounds often involves multi-step reactions, starting from basic naphthalene derivatives. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate, leading to high enantiomeric purity sulfoxides, demonstrates the complexity and precision required in synthesizing such molecules (Pyne et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing details about their stereochemistry. For instance, the S configuration of active enantiomers has been established, indicating the importance of stereochemistry in their biological activity (Rm & Hieble, 1983).

科学研究应用

合成和药理应用

抗抑郁药的改进合成

该化合物已被用于强效抗抑郁药盐酸舍曲林的改进工业合成中。该过程涉及立体选择性还原,并产生具有制药成分所需纯度的产物 (Vukics 等,2002)。

α1-肾上腺素受体激动剂

它已被研究为一种强效且选择性的 α1-激动剂。该应用在药理学中对于表征受体亚型具有重要意义 (Rm & Hieble,1983)。

单胺氧化酶抑制剂的合成

该化合物作为单胺氧化酶抑制剂合成的重要中间体。其合成涉及傅-克酰基化和哈沃思环化等方法 (Yu,2013)。

光学活性环状烷烃受体

它被用作光学活性环状烷烃受体的拆分子,它是萘衍生物的有效粘合剂,并在萘普生衍生物的络合中显示出对映识别 (Georgiadis 等,1991)。

体外抑制人结肠运动

该化合物在不同的衍生物下已被用于研究其对体外人结肠运动的影响,证明了其在胃肠道研究中的潜力 (Bardou 等,1998)。

化学合成和性质

催化合成萘衍生物

它用于铑催化的各种萘衍生物的合成,突出了其在创建复杂有机化合物中的作用 (Huang 等,1998)。

σ受体配体

该化合物的衍生物已被研究为 σ 受体配体,在肿瘤研究和治疗中具有应用 (Berardi 等,2005)。

多巴胺能合成

使用该化合物从萘酸合成 5-甲氧基-1,2,3,4-四氢萘-2-胺的另一种合成方法表明了其在多巴胺能研究中的用途 (Öztaşkın 等,2011)。

分子内烷基化研究

该化合物一直是分子内烷基化研究的主题,进一步加深了我们对复杂有机反应的理解 (Johnson & Mander,1978)。

异常还原研究

它已被用于探索相关萘乙酸的异常还原,这有助于更广泛地了解有机化学过程 (MatsumotoTakeshi & SuzukiAkira,1959)。

属性

IUPAC Name |

(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKTXMBBTXQAIC-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647189 | |

| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93601-85-5 | |

| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。